An In-depth Technical Guide to 6-iodo-4-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 6-iodo-4-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-iodo-4-methyl-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is scarce, this guide synthesizes information from analogous compounds and established synthetic methodologies to present a scientifically grounded resource. The document covers predicted physicochemical properties, a detailed hypothetical synthesis pathway, expected spectral characteristics, and in-depth protocols for its application in key cross-coupling reactions. A critical clarification regarding the CAS number 115666-47-2, which is correctly assigned to 6-iodo-1H-indole, is also addressed.
Introduction and CAS Number Clarification
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenated indoles, particularly iodo-indoles, are of paramount importance as they serve as versatile intermediates for the introduction of molecular diversity through various cross-coupling reactions. The iodine atom acts as a convenient handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the exploration of structure-activity relationships in drug development programs.
It is crucial to address a point of clarification regarding the topic of this guide. The CAS number 115666-47-2 is officially assigned to 6-iodo-1H-indole , not 6-iodo-4-methyl-1H-indole.[2][3] This guide will primarily focus on the properties and potential of the requested compound, 6-iodo-4-methyl-1H-indole , for which a CAS number has not been definitively assigned in the public domain. To provide a thorough resource, relevant data for 6-iodo-1H-indole (CAS 115666-47-2) will also be presented for comparative purposes.
Physicochemical and Predicted Properties
The introduction of a methyl group at the C4-position and an iodine atom at the C6-position of the indole ring is expected to influence its physicochemical properties, such as lipophilicity, melting point, and solubility. Based on the properties of the parent compounds, 4-methyl-1H-indole and 6-iodo-1H-indole, we can predict the properties of 6-iodo-4-methyl-1H-indole.
| Property | 4-methyl-1H-indole | 6-iodo-1H-indole | 6-iodo-4-methyl-1H-indole (Predicted) |
| CAS Number | 16096-32-5[4] | 115666-47-2[2][3] | Not Assigned |
| Molecular Formula | C₉H₉N[4] | C₈H₆IN[2] | C₉H₈IN |
| Molecular Weight | 131.17 g/mol [4] | 243.04 g/mol [3] | 257.07 g/mol |
| Melting Point | 5 °C[5] | 70-71 °C[6] | 80-90 °C |
| Boiling Point | 267 °C[4] | 341.7 °C (Predicted)[6] | > 350 °C (Predicted) |
| Density | 1.062 g/mL[5] | 1.960 g/cm³ (Predicted)[6] | ~2.0 g/cm³ |
| XLogP3 | 2.3 | 3.6[3] | ~4.0 |
Table 1: Comparison of Physicochemical Properties.
The predicted increase in melting point and lipophilicity (XLogP3) for 6-iodo-4-methyl-1H-indole is consistent with the addition of a bulky and lipophilic iodine atom to the 4-methyl-1H-indole scaffold.
Synthesis of 6-iodo-4-methyl-1H-indole: A Hypothetical Pathway
A robust synthetic route to 6-iodo-4-methyl-1H-indole can be devised by combining the well-established Fischer indole synthesis with a regioselective iodination step.
Step 1: Fischer Indole Synthesis of 4-methyl-1H-indole
The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[7][8] The synthesis of 4-methyl-1H-indole proceeds from the reaction of p-tolylhydrazine with a suitable C2-synthon, typically an aldehyde or ketone, under acidic conditions. A common and effective approach involves the use of pyruvic acid.[9]
Protocol: Synthesis of 4-methyl-1H-indole [9]
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add sodium pyruvate (1.1 eq) to the solution and stir at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid. Heat the reaction mixture to 80-100 °C for 2-4 hours. The acid catalyzes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: Cool the reaction mixture and pour it onto ice-water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-methyl-1H-indole.
Step 2: Regioselective Iodination of 4-methyl-1H-indole
The direct iodination of the indole ring can occur at multiple positions. To achieve regioselectivity at the C6-position, the choice of iodinating agent and reaction conditions is critical. While direct iodination often favors the C3 or C5 positions, methods for regioselective C6 iodination have been developed. One such approach involves the use of N-iodosuccinimide (NIS) in the presence of a suitable solvent.[10][11] The electronic and steric effects of the C4-methyl group will influence the regioselectivity of the iodination.
Protocol: Iodination of 4-methyl-1H-indole
-
Reaction Setup: In a light-protected round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Iodination: Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC. The use of a mild acid catalyst, such as trifluoroacetic acid, may be beneficial for activating the NIS and directing the substitution.[12]
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of iodinated isomers, will require careful purification by column chromatography on silica gel to isolate the desired 6-iodo-4-methyl-1H-indole.
Predicted Spectroscopic Data
The structural elucidation of 6-iodo-4-methyl-1H-indole would rely on a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra will show characteristic signals for the indole core, the methyl group, and the influence of the iodine substituent.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| NH | 10.5-11.5 (br s) |
| H2 | 7.2-7.4 (m) |
| H3 | 6.4-6.6 (m) |
| -CH₃ | 2.4-2.6 (s) |
| H5 | 7.0-7.2 (d) |
| H7 | 7.5-7.7 (s) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).
The prediction is based on the known shifts of substituted indoles. The iodine at C6 will cause a significant upfield shift for the C6 carbon due to the heavy atom effect. The proton at C7 is expected to be a singlet due to the absence of adjacent protons.
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 257. A characteristic fragmentation pattern for indoles would be observed, likely involving the loss of HCN (m/z 27) from the pyrrole ring. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will result in a single molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the indole functional groups.[13]
-
N-H stretch: A sharp to broad band around 3400-3300 cm⁻¹.
-
C-H stretch (aromatic): Multiple weak bands in the 3100-3000 cm⁻¹ region.
-
C-H stretch (methyl): Bands around 2950-2850 cm⁻¹.
-
C=C stretch (aromatic): Strong to medium bands in the 1600-1450 cm⁻¹ region.
-
C-N stretch: A band in the 1350-1250 cm⁻¹ region.
-
C-I stretch: A weak band in the low-frequency region, typically around 600-500 cm⁻¹.
Applications in Cross-Coupling Reactions
The primary utility of 6-iodo-4-methyl-1H-indole in drug discovery lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide variety of substituents at the C6-position, enabling the rapid generation of compound libraries for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodoindole and a boronic acid or ester.[14][15]
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of 6-iodo-4-methyl-1H-indole (1.0 eq), an aryl or vinyl boronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group, a valuable functionality in medicinal chemistry.[2][16][17]
Protocol: Sonogashira Coupling [2]
-
Reaction Setup: In an inert atmosphere, combine 6-iodo-4-methyl-1H-indole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a terminal alkyne (1.2-1.5 eq) in a degassed solvent such as triethylamine or a mixture of THF and an amine base.
-
Reaction Execution: Stir the reaction at room temperature to 60 °C for 4-12 hours until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling
The Heck reaction facilitates the formation of a new carbon-carbon bond between the iodoindole and an alkene.
Protocol: Heck Coupling
-
Reaction Setup: Combine 6-iodo-4-methyl-1H-indole (1.0 eq), an alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 5-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2-3 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Safety and Handling
Organoiodine compounds should be handled with care. While specific toxicity data for 6-iodo-4-methyl-1H-indole is not available, general precautions for handling iodo-aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Light and Air Sensitivity: Iodo compounds can be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local regulations for chemical waste.[1]
Conclusion
6-iodo-4-methyl-1H-indole represents a valuable yet underexplored building block for medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and reactivity. The detailed protocols for its synthesis and subsequent functionalization via cross-coupling reactions offer a practical roadmap for researchers to access and utilize this versatile intermediate. The strategic placement of the iodo and methyl groups on the indole scaffold provides a unique platform for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to validate the predicted data and fully explore the potential of this promising molecule.
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